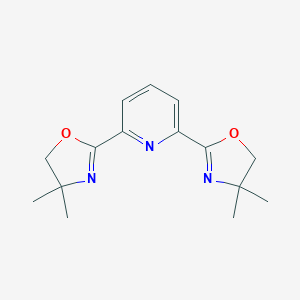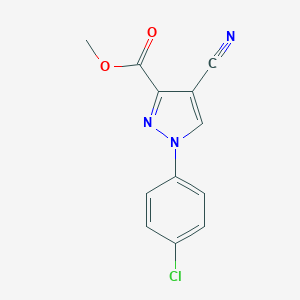
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPC is a pyrazole-based compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is not fully understood. However, studies have shown that 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile exhibits its biological activities through the inhibition of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and voltage-gated sodium channels.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its potential as a therapeutic agent for various diseases. It has also been shown to exhibit anti-inflammatory and antitumor activities, making it a promising candidate for drug development. However, one of the limitations of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. One direction is the development of more efficient and cost-effective synthesis methods for 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Further studies are also needed to understand the mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and its effects on various enzymes and receptors. Additionally, the development of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile derivatives with improved solubility and bioavailability may enhance its potential for drug development.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent for various diseases. 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile exhibits anti-inflammatory, antitumor, and anticonvulsant activities and has been used as a building block for the synthesis of various compounds. However, its low solubility in water may limit its use in certain applications. Further research is needed to fully understand the mechanism of action of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile and its potential for drug development.
Méthodes De Synthèse
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been synthesized through various methods, including the reaction of 4-bromoacetophenone, phenylhydrazine, and ethyl cyanoacetate in the presence of piperidine. Another method involves the reaction of 4-bromoacetophenone, phenylhydrazine, and ethyl cyanoacetate in the presence of sodium ethoxide. The yield of 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile through these methods is around 60-70%.
Applications De Recherche Scientifique
4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material sciences. In medicinal chemistry, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease.
In organic synthesis, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been used as a building block for the synthesis of various compounds, including pyrazole-based compounds and heterocyclic compounds. In material sciences, 4-(4-bromophenyl)-1-phenyl-3-(2-phenylvinyl)-1H-pyrazole-5-carbonitrile has been used for the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand.
Propriétés
Formule moléculaire |
C24H16BrN3 |
|---|---|
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-2-phenyl-5-[(E)-2-phenylethenyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C24H16BrN3/c25-20-14-12-19(13-15-20)24-22(16-11-18-7-3-1-4-8-18)27-28(23(24)17-26)21-9-5-2-6-10-21/h1-16H/b16-11+ |
Clé InChI |
VINKLNLSNHREPZ-LFIBNONCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NN(C(=C2C3=CC=C(C=C3)Br)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(diphenylmethylene)amino]phenyl}methanesulfonamide](/img/structure/B283007.png)

![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)

![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)



![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)